2-ethoxyethyl 4-(4-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Overview
Description
2-ethoxyethyl 4-(4-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C17H21FN2O4 and its molecular weight is 336.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.14853532 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Reactions
- Synthesis and Chemical Behavior : Research has focused on the synthesis and reactions of Biginelli compounds, which include 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives. These studies explore the methylation, acylation, and condensation reactions, leading to various heterocyclic compounds and providing a basis for the synthesis of pyrimidines and related derivatives (Kappe & Roschger, 1989).
Antimicrobial Applications
- Antimicrobial Analysis : Novel chromone-pyrimidine coupled derivatives have been synthesized and shown to exhibit significant in vitro antifungal and antibacterial activity. These findings highlight the potential of these compounds in antimicrobial applications and drug development (Tiwari et al., 2018).
Antimicrobial and Cytotoxic Activity
- Synthesis and Antimicrobial Evaluation : Another study on the synthesis of novel 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids demonstrates their significant to moderate antibacterial activity and promising antifungal activity, suggesting their potential in antimicrobial therapies (Shastri & Post, 2019).
Advanced Material Applications
- Preparation of Fluoroionophores : Research into the development of fluoroionophores from diamine-salicylaldehyde derivatives indicates the potential for these compounds in metal ion detection and cellular staining, which is crucial for various analytical and diagnostic applications (Hong et al., 2012).
Properties
IUPAC Name |
2-ethoxyethyl 6-(4-fluorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O4/c1-4-23-9-10-24-16(21)14-11(2)20(3)17(22)19-15(14)12-5-7-13(18)8-6-12/h5-8,15H,4,9-10H2,1-3H3,(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCSUOZLLSIFNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)F)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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